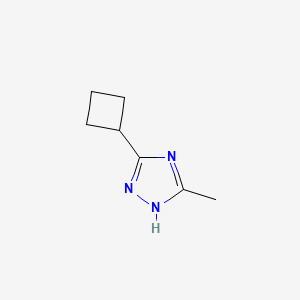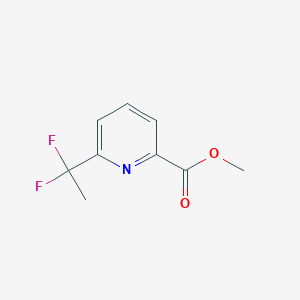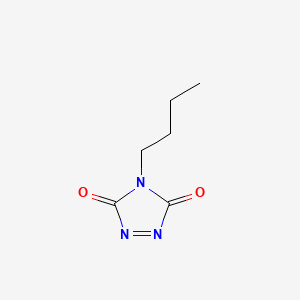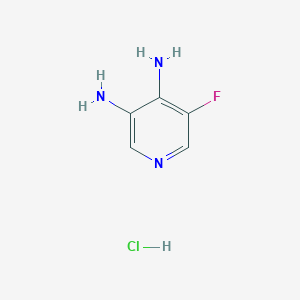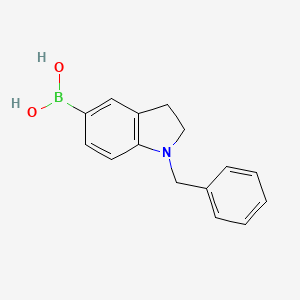
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can also be prepared using other bases like 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of Boc-protected compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced to remove the Boc group under specific conditions.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: TFA in dichloromethane or HCl in methanol.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating various biochemical and synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)ethanolamine: Used in the synthesis of various organic compounds.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl-2-azabicyclo[2.2.1]heptane: A compound with restricted conformational freedom used in the synthesis of β-amino acids.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C14H27NO4 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17) |
Clé InChI |
KVIXEOHAOBCZDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
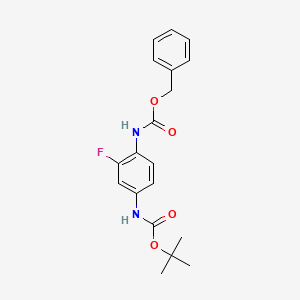
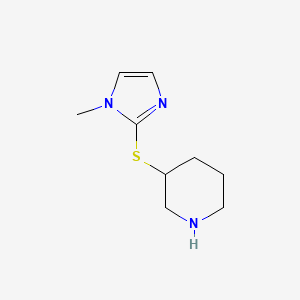

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)

